molecular formula C19H23N3O4S B2902452 N-(2,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 950086-38-1

N-(2,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2902452
CAS No.: 950086-38-1
M. Wt: 389.47
InChI Key: KBJINJALHZBRSX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a 1,2-dihydropyridin-2-one core substituted at position 5 with a pyrrolidine-1-sulfonyl group and at position 1 with an acetamide-linked 2,4-dimethylphenyl moiety.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-5-7-17(15(2)11-14)20-18(23)13-21-12-16(6-8-19(21)24)27(25,26)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJINJALHZBRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 2,4-dimethylphenylamine, pyrrolidine, and pyridine derivatives. The key steps in the synthesis may involve:

    Formation of the acetamide backbone: This can be achieved by reacting 2,4-dimethylphenylamine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the pyrrolidin-1-ylsulfonyl group: This step may involve the reaction of pyrrolidine with a sulfonyl chloride derivative, followed by coupling with the acetamide intermediate.

    Attachment of the pyridin-1-yl group: The final step may involve the reaction of the intermediate with a pyridine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.

    Medicine: As a lead compound for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide will depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Compound A : N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (EC 936751-11-0)

  • Molecular Formula : C₁₀H₁₇N₃O₂S
  • Molecular Weight : 243.33 g/mol
  • Key Features: Pyrrolidine ring substituted with a 5-oxo group and a propyl chain. Acetamide linkage to an aminothioxomethyl group (N-(aminothioxomethyl)).
  • Comparison: Unlike the target compound, Compound A lacks the dihydropyridinone core and sulfonyl group. The thioxo (C=S) group in Compound A may reduce metabolic stability compared to the sulfonyl (SO₂) group in the target compound, which is more resistant to enzymatic degradation .

Compounds m, n, o (PF 43(1), 2017)

  • General Structure: (S/R)-N-substituted acetamides with dimethylphenoxy, hydroxy, and tetrahydro-pyrimidinyl groups.
  • Key Features: Complex hexan-2-yl backbones with stereochemical variations. Dimethylphenoxy and hydroxy substituents influence polarity and hydrogen-bonding capacity.
  • Comparison: The target compound’s dihydropyridinone ring is replaced by a tetrahydro-pyrimidinone system in Compounds m, n, o. The latter’s larger, hydroxylated structure may enhance aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s compact, sulfonylated core. The dimethylphenyl group in the target compound mirrors the dimethylphenoxy groups in Compounds m, n, o, suggesting shared affinity for hydrophobic binding pockets .

Functional Group Analysis

Feature Target Compound Compound A Compounds m, n, o
Core Structure 1,2-Dihydropyridin-2-one Pyrrolidine Hexan-2-yl with pyrimidinone
Sulfonyl Group Present (pyrrolidine-1-sulfonyl) Absent Absent
Acetamide Linkage 2,4-Dimethylphenyl Aminothioxomethyl Dimethylphenoxy
Molecular Weight ~400–450 g/mol (estimated) 243.33 g/mol Likely >500 g/mol (complex backbone)
Electron Effects Strong EWG (SO₂) enhances stability Moderate (C=S) Varied (OH, phenoxy)

Implications of Structural Differences

Metabolic Stability :

  • The sulfonyl group in the target compound likely improves resistance to oxidative metabolism compared to Compound A’s thioxo group and Compounds m, n, o’s hydroxylated structures .

Target Binding: The dihydropyridinone core may engage in π-π stacking or dipole interactions distinct from the pyrrolidine (Compound A) or pyrimidinone (Compounds m, n, o) systems.

Solubility and Permeability :

  • The target compound’s moderate molecular weight and balanced hydrophobicity (from dimethylphenyl) may offer advantages in oral bioavailability over bulkier analogs like Compounds m, n, o.

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